molecular formula C22H17FN2OS2 B2747245 4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291861-93-2

4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2747245
CAS RN: 1291861-93-2
M. Wt: 408.51
InChI Key: RSSNJDXKUGHRMT-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H17FN2OS2 and its molecular weight is 408.51. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structural motifs similar to "4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" have been extensively explored for their potential therapeutic effects. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, with some analogs demonstrating complete tumor stasis in human gastric carcinoma xenograft models following oral administration, leading to their advancement into clinical trials (Schroeder et al., 2009).

Organic Synthesis Applications

The synthesis and application of sulfur-containing compounds are of significant interest in organic chemistry, including the development of new reactions for carbon−sulfur bond formation. For instance, palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions has been applied to the synthesis of a former antiasthma drug candidate, demonstrating the utility of these reactions in drug synthesis and the development of general methods for thioaryl halide cross-coupling (Norris & Leeman, 2008).

Material Science Applications

Thiophene derivatives, closely related to the core structure of the compound , have been utilized in the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials find applications in electronics and optoelectronics, demonstrating the compound's potential utility in the development of advanced materials (Tapaswi et al., 2015).

properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS2/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSNJDXKUGHRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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